![molecular formula C19H22N4O4 B2874690 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2034444-83-0](/img/structure/B2874690.png)
6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Description
6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
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Scientific Research Applications
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . Research suggests that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The derivatives have shown significant activity with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential effectiveness in TB treatment .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound’s derivatives with the bacterial enzymes. These studies help in predicting the affinity and the binding conformations of the drug candidates, which is crucial for the design of potent anti-tubercular drugs .
Non-Toxicity to Human Cells
The cytotoxicity of the compound’s derivatives has been evaluated on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells, which is an important consideration for any therapeutic agent .
Drug Resistance Research
Given the rise of drug-resistant strains of TB, research into new compounds such as this one is vital. The compound’s derivatives could potentially be used to overcome resistance to current first-line drugs like rifampicin and isoniazid .
Synthesis of Novel Derivatives
The compound serves as a base structure for the synthesis of novel derivatives. These derivatives are then screened for various biological activities, which may lead to the development of new therapeutic agents .
Chemical Safety and Usage
The compound’s safety profile, usage guidelines, and handling procedures are essential for researchers working with this chemical in laboratory settings. This information helps in maintaining a safe research environment .
Development of Single Crystals
Single crystals of the compound’s derivatives have been developed, which allows for detailed structural analysis. This analysis is crucial for understanding the compound’s properties and optimizing its activity .
Frontline Prodrug Potential
The compound’s analogs have been compared with pyrazinamide, a well-known frontline prodrug used in TB therapy. This comparison is part of the effort to find more effective treatments for active TB .
properties
IUPAC Name |
6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-21-17(24)12-14-11-13(4-5-15(14)20-21)18(25)22-6-8-23(9-7-22)19(26)16-3-2-10-27-16/h2-3,10,12-13H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQANLHKZZYJFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one |
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